3-Cyclopropylbenzoic acid physical and chemical properties
3-Cyclopropylbenzoic acid physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Cyclopropylbenzoic acid. The information is curated to support research, discovery, and development activities involving this compound. All quantitative data is presented in structured tables for ease of reference, and where available, detailed experimental protocols are provided.
Core Physical and Chemical Properties
3-Cyclopropylbenzoic acid is a solid, crystalline compound at room temperature.[1][2][3] It is recognized as a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[2]
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₀O₂ | [1][3] |
| Molecular Weight | 162.19 g/mol | [2][4][5] |
| CAS Number | 1129-06-2 | [5][6][7][8] |
| Melting Point | 119-120 °C | [5] |
| Boiling Point | 312.2 ± 21.0 °C (Predicted) | [2][5] |
| Density | 1.248 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 4.27 ± 0.10 (Predicted) | [7] |
| Appearance | White to off-white solid | [5] |
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of 3-Cyclopropylbenzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹³C NMR: For benzoic acid, the carboxyl carbon appears around 170-185 ppm, while the aromatic carbons resonate in the 125-150 ppm range.[11][13][14] The carbons of the cyclopropyl group would be expected at significantly lower chemical shifts.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of a carboxylic acid is characterized by several key absorptions. For benzoic acid, a very broad O-H stretching band is observed from approximately 3300 to 2500 cm⁻¹, which is characteristic of the hydrogen-bonded carboxylic acid dimer.[15][16] The C=O stretching vibration appears as a strong band between 1710 and 1680 cm⁻¹ for aromatic acids.[16][17] A C-O stretching band is typically found in the region of 1320 to 1210 cm⁻¹.[17]
Mass Spectrometry (MS)
The mass spectrum of benzoic acid derivatives typically shows a prominent molecular ion peak. Common fragmentation patterns for carboxylic acids include the loss of •OH (M-17) and •COOH (M-45).[18]
Experimental Protocols
While a specific, detailed synthesis protocol for 3-Cyclopropylbenzoic acid was not found in the search results, general methods for the synthesis of benzoic acid derivatives and related compounds can be adapted.
Synthesis of Benzoic Acid Derivatives
General Workflow for Synthesis
Caption: General workflow for the synthesis and purification of benzoic acid derivatives.
1. Grignard Reaction:
A common method for the synthesis of benzoic acids involves the carbonation of a Grignard reagent. In the case of 3-Cyclopropylbenzoic acid, this would involve the reaction of 3-cyclopropylphenylmagnesium bromide with carbon dioxide (dry ice), followed by an acidic workup.
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Materials: 3-Bromocyclopropylbenzene, magnesium turnings, anhydrous diethyl ether, dry ice (solid CO₂), hydrochloric acid.
-
Procedure:
-
Prepare the Grignard reagent by reacting 3-bromocyclopropylbenzene with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.
-
Pour the Grignard solution over an excess of crushed dry ice.
-
After the excess CO₂ has sublimed, hydrolyze the resulting magnesium salt with dilute hydrochloric acid.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
-
2. Suzuki Coupling:
Another potential synthetic route is the palladium-catalyzed Suzuki coupling of 3-bromobenzoic acid with cyclopropylboronic acid, or a related derivative.
-
Materials: 3-Bromobenzoic acid, cyclopropylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and a suitable solvent system (e.g., toluene/ethanol/water).
-
Procedure:
-
Combine 3-bromobenzoic acid, cyclopropylboronic acid, palladium catalyst, and base in the solvent system.
-
Heat the reaction mixture under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling, perform an aqueous workup to remove the catalyst and inorganic salts.
-
Extract the product into an organic solvent.
-
Dry the organic layer, and remove the solvent to obtain the crude product.
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Purification
Recrystallization:
Recrystallization is a standard method for purifying solid organic compounds. The choice of solvent is critical and should be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
General Protocol:
-
Dissolve the crude 3-Cyclopropylbenzoic acid in a minimal amount of a suitable hot solvent.
-
If colored impurities are present, they can be removed by adding activated charcoal and performing a hot filtration.
-
Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent and dry them under vacuum.
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Column Chromatography:
For impurities that are difficult to remove by recrystallization, column chromatography can be employed.
-
General Protocol:
-
Choose a suitable stationary phase (e.g., silica gel) and a mobile phase (eluent) that provides good separation of the desired product from impurities (determined by TLC).
-
Prepare a column with the stationary phase.
-
Dissolve the crude product in a minimal amount of solvent and load it onto the column.
-
Elute the column with the mobile phase, collecting fractions.
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Analyze the fractions (e.g., by TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent to yield the purified 3-Cyclopropylbenzoic acid.
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Reactivity and Stability
The reactivity of 3-Cyclopropylbenzoic acid is primarily dictated by the carboxylic acid and the cyclopropyl-substituted aromatic ring.
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Carboxylic Acid Reactivity: The carboxylic acid group can undergo typical reactions such as esterification, amide formation, and reduction to the corresponding alcohol.
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Aromatic Ring Reactivity: The benzene ring can undergo electrophilic aromatic substitution reactions. The cyclopropyl group is generally considered to be an ortho-, para-directing group.
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Cyclopropyl Group Reactivity: The cyclopropyl group is a strained ring system and can participate in reactions that involve ring-opening, particularly under acidic conditions or in the presence of certain transition metals.[19] However, the cyclopropyl group is often incorporated into drug molecules to enhance metabolic stability due to its resistance to oxidative metabolism by cytochrome P450 enzymes.[20]
Stability:
Formal stability studies for 3-Cyclopropylbenzoic acid are not detailed in the provided search results. However, general protocols for stability testing of new drug substances involve evaluating the compound under various conditions of temperature, humidity, and light over a specified period.
Biological Activity and Signaling Pathways
There is no specific information in the provided search results detailing the involvement of 3-Cyclopropylbenzoic acid in biological signaling pathways or its activity as an enzyme inhibitor. However, the inclusion of a cyclopropyl moiety is a common strategy in drug design to enhance potency and modulate selectivity for biological targets.[20] Derivatives of benzoic acid have been investigated for a wide range of biological activities, including enzyme inhibition.[21] Further research would be required to elucidate the specific biological targets and pathways affected by 3-Cyclopropylbenzoic acid.
Enzyme Inhibition Assay Workflow
Caption: A generalized workflow for an enzyme inhibition assay.
References
- 1. CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid - Google Patents [patents.google.com]
- 2. angenechemical.com [angenechemical.com]
- 3. 3-Cyclopropyl benzoic acid | CymitQuimica [cymitquimica.com]
- 4. 1129-06-2|3-Cyclopropylbenzoic acid|BLD Pharm [bldpharm.com]
- 5. 3-Cyclopropylbenzoic acid | 1129-06-2 [chemicalbook.com]
- 6. 1129-06-2 Cas No. | 3-(Cyclopropyl)benzoic acid | Apollo [store.apolloscientific.co.uk]
- 7. Page loading... [guidechem.com]
- 8. 3-Cyclopropyl benzoic acid (1 x 5 g) | Reagentia [reagentia.eu]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
- 12. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0001870) [hmdb.ca]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. researchgate.net [researchgate.net]
- 19. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Human Metabolome Database: 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815) [hmdb.ca]
- 21. pharmacy.nus.edu.sg [pharmacy.nus.edu.sg]
